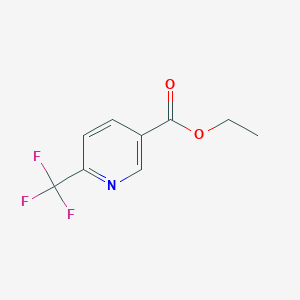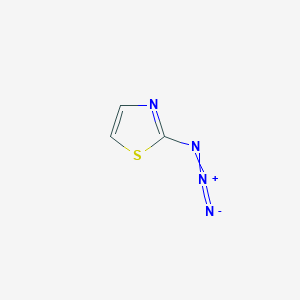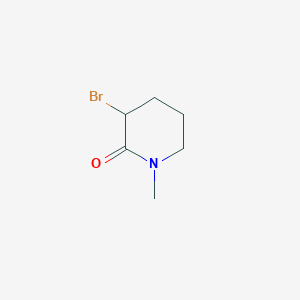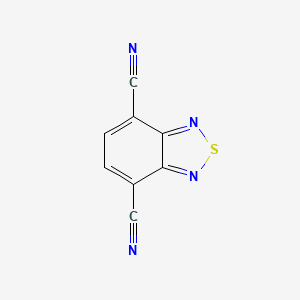
Ethyl 6-(trifluoromethyl)nicotinate
Übersicht
Beschreibung
Ethyl 6-(trifluoromethyl)nicotinate is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups, which are of significant interest in various chemical syntheses due to their electron-withdrawing properties. These compounds are often intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of compounds related to this compound has been explored in several studies. For instance, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a closely related compound, was developed using a trifluoromethylation process that is both cost-effective and scalable for industrial applications . Additionally, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared as an intermediate for further chemical synthesis, demonstrating the versatility of trifluoromethyl-substituted nicotinates in complex chemical reactions .
Molecular Structure Analysis
The molecular structure of compounds in the same family as this compound has been determined using various analytical techniques. For example, the crystal structure of ethyl 6,6'-(1,2-ethanediyl)-4,4'-bis(trifluoromethyl)salicylate was elucidated, showing an almost planar molecule with a center of inversion and intramolecular hydrogen bonding . This level of structural detail is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Trifluoromethyl-substituted nicotinates undergo a variety of chemical reactions. The study of functionally substituted formylphenyl derivatives of ethyl nicotinates revealed reactions with primary amines, glycols, and 1,2-phenylenediamine, leading to the formation of azomethines, 1,3-dioxolanes, and dihydrobenzylimidazoles . These reactions are indicative of the reactivity of the trifluoromethyl group and the nicotinate moiety, which can be leveraged to synthesize a wide range of functionalized organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the trifluoromethyl group. For instance, neutral Ni(II) complexes derived from anilino-substituted enone ligands bearing trifluoromethyl groups have been shown to be active in the polymerization of ethylene, producing branched polyethylenes with varying molecular weights and degrees of branching . This demonstrates the impact of trifluoromethyl substitution on the catalytic properties of metal complexes, which can be exploited in polymer synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis Intermediates
Ethyl 6-(trifluoromethyl)nicotinate and its derivatives are primarily used as intermediates in the synthesis of more complex chemical compounds. For instance, Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate is used as an intermediate in synthesizing 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976). Another study reports a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents (Mulder et al., 2013).
Organic Synthesis
This compound derivatives are valuable in organic synthesis. For example, a convenient synthesis method for ethyl nicotinates was devised using 3-cyano-2(1H)-pyridones, which can be further converted into other nicotinic acid derivatives (Paine, 1987). The compound has also been used to synthesize ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate (Zhou et al., 2008).
Pharmacological Research
Some derivatives of this compound are investigated for potential pharmacological applications. For example, the retinoprotective effect of 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate was evaluated in a rat model, showing potential as a retinoprotector (Peresypkina et al., 2020).
Chemical Analysis and Method Development
This compound derivatives also play a role in methodological research in chemistry. An example is the development of a process for the continuous flow hydrogenation of ethyl nicotinate (Ouchi et al., 2014). Additionally, the antibacterial activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives synthesized from this compound was assessed (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use personal protective equipment .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 6-(trifluoromethyl)nicotinate is a chemical compound that has been found to be present in a wide range of pesticides and insecticides . The primary targets of this compound are likely to be the pests and insects that these products are designed to control.
Mode of Action
Given its presence in pesticides and insecticides, it can be inferred that it likely interacts with biological targets in pests and insects to exert a toxic effect .
Biochemical Pathways
As a component of pesticides and insecticides, it is likely involved in disrupting essential biological processes in pests and insects, leading to their death .
Pharmacokinetics
It is known that the compound has a molecular weight of 21916 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the effective control of pests and insects when used as a component in pesticides and insecticides
Biochemische Analyse
Biochemical Properties
Ethyl 6-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for redox reactions in cellular metabolism . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzyme active sites. Additionally, this compound can act as a substrate or inhibitor for certain enzymes, influencing their catalytic activity and overall metabolic pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to modulate cell signaling pathways, particularly those involving NAD-dependent enzymes . This modulation can lead to alterations in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can influence cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzyme active sites, either as a substrate or an inhibitor, thereby modulating enzyme activity . This binding can lead to changes in the conformation of the enzyme, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a pronounced biological response, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nicotinic acid metabolism . The compound can be metabolized by enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, leading to the formation of metabolites that participate in redox reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites in different pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or targeting signals. This localization is crucial for its interaction with specific biomolecules and its participation in localized biochemical reactions.
Eigenschaften
IUPAC Name |
ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFRJTLIEGYCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005501 | |
| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
597532-36-0, 851070-23-0 | |
| Record name | Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597532-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions synthesizing amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate. Why are these derivatives significant, and how do they relate to potential insecticide development?
A1: Insecticides often work by disrupting essential processes within insects. Amine and amide groups are commonly found in bioactive molecules, including existing insecticides. By synthesizing new amine and amide derivatives of this compound [], researchers aim to create compounds with potentially improved insecticidal activity. The trifluoromethylpyridine core itself is considered a bioactive component [], and modifying it with various amine and amide groups allows exploration of different structure-activity relationships. This approach could lead to the discovery of new insecticides with enhanced potency, selectivity, or a favorable safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)